molecular formula C16H16N2O2 B3005244 [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate CAS No. 1445702-82-8

[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate

Cat. No.: B3005244
CAS No.: 1445702-82-8
M. Wt: 268.316
InChI Key: IPXBYVBSIQRBFF-UHFFFAOYSA-N
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Description

[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a propynyl group, and a cyanobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Propynyl Group: The propynyl group can be introduced via alkylation reactions using propargyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification with 3-Cyanobenzoic Acid: The final step involves the esterification of the pyrrolidine derivative with 3-cyanobenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carbonyl derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Material Science: The compound can be incorporated into polymers or materials to impart specific properties such as flexibility or thermal stability.

    Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism by which [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate exerts its effects involves interactions with specific molecular targets. The propynyl group can participate in covalent bonding with active sites of enzymes, while the cyanobenzoate moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl benzoate: Lacks the nitrile group, which may affect its reactivity and biological activity.

    [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyanobenzoate: The position of the nitrile group can influence the compound’s properties and interactions.

Uniqueness:

  • The presence of both the propynyl group and the cyanobenzoate moiety in [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate provides a unique combination of reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1-prop-2-ynylpyrrolidin-2-yl)methyl 3-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-8-18-9-4-7-15(18)12-20-16(19)14-6-3-5-13(10-14)11-17/h1,3,5-6,10,15H,4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXBYVBSIQRBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1COC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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